molecular formula C18H28N2S2 B3048750 4,4'-Dihexyl-2,2'-bithiazole CAS No. 180729-92-4

4,4'-Dihexyl-2,2'-bithiazole

Cat. No. B3048750
CAS RN: 180729-92-4
M. Wt: 336.6 g/mol
InChI Key: SGULKBNNLZPMAE-UHFFFAOYSA-N
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Description

4,4’-Dihexyl-2,2’-bithiazole is an organic compound with the molecular formula C18H28N2S2 . It belongs to the class of organic compounds known as thiophenes and thiazoles.


Synthesis Analysis

The synthesis of 4,4’-Dihexyl-2,2’-bithiazole-based copolymers has been achieved via Pd-catalyzed direct C–H arylation . The process involves the direct arylation polycondensation of a bithiazole derivative with dibromoarylenes . This reaction is carried out using a phosphine-free catalytic system in a short reaction time .


Molecular Structure Analysis

The molecular structure of 4,4’-Dihexyl-2,2’-bithiazole consists of 18 carbon atoms, 28 hydrogen atoms, 2 nitrogen atoms, and 2 sulfur atoms . The average mass of the molecule is 336.558 Da .


Chemical Reactions Analysis

The chemical reactions involving 4,4’-Dihexyl-2,2’-bithiazole are primarily related to its use in the synthesis of copolymers . The direct arylation polycondensation of a bithiazole derivative with dibromoarylenes results in the formation of bithiazole-based copolymers .


Physical And Chemical Properties Analysis

The physical and chemical properties of 4,4’-Dihexyl-2,2’-bithiazole include a molecular weight of 336.6 g/mol. More detailed information about its melting point, boiling point, and density can be found on specialized chemical databases .

Scientific Research Applications

Photovoltaic Applications

  • Conjugated Polymers for Solar Cells : 4,4'-Dihexyl-2,2'-bithiazole is used in the synthesis of conjugated polymers with desirable optical bandgaps, making them suitable for use in photovoltaic cells. Such polymers exhibit power conversion efficiencies up to 3.1% in devices made with bulk heterojunction composites (Kingsborough et al., 2010).
  • Low-Band-Gap Donor-Acceptor Copolymers : Another application involves the synthesis of low-band-gap donor-acceptor copolymers containing this compound units. These copolymers exhibit broad absorption bands in UV and visible regions, which are advantageous for their use in bulk heterojunction solar cells (Patra et al., 2010).

Electronic Applications

  • Electronically Conducting Polymers : Bithiazole-containing polymers, prepared by electrochemical polymerization, exhibit good conductivities and stable electrochemistry. These polymers are being explored for their potential in electronic applications (Jenkins & Pickup, 1993).
  • Polymeric Light-Emitting Diode Devices : Polymers containing this compound moieties are being used in the fabrication of polymeric light-emitting-diode devices, demonstrating potential in electronic device applications (Lee et al., 2005).

Mechanism of Action

Future Directions

The future directions for the use of 4,4’-Dihexyl-2,2’-bithiazole are likely to be influenced by ongoing research into its properties and potential applications. Its role in the synthesis of copolymers suggests potential uses in materials science and related fields .

properties

IUPAC Name

4-hexyl-2-(4-hexyl-1,3-thiazol-2-yl)-1,3-thiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H28N2S2/c1-3-5-7-9-11-15-13-21-17(19-15)18-20-16(14-22-18)12-10-8-6-4-2/h13-14H,3-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGULKBNNLZPMAE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CSC(=N1)C2=NC(=CS2)CCCCCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H28N2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70598828
Record name 4,4'-Dihexyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

336.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

180729-92-4
Record name 4,4′-Dihexyl-2,2′-bithiazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=180729-92-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4,4'-Dihexyl-2,2'-bi-1,3-thiazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70598828
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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